Methyl acetoxyacetate

Description

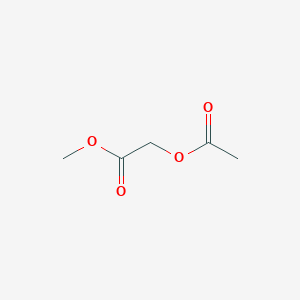

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-4(6)9-3-5(7)8-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQRKXBLBLOWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337020 | |

| Record name | Methyl acetoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5837-80-9 | |

| Record name | Methyl 2-(acetyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies of Methyl Acetoxyacetate

Industrial-Scale Production Routes for Methyl Acetoxyacetate

Industrial production methods are designed for high-throughput and cost-effective synthesis. While direct industrial synthesis of this compound is less commonly documented, the production of structurally similar and commercially important esters, such as methyl acetoacetate (B1235776), provides insight into relevant large-scale chemical processes.

The reaction between diketene (B1670635) and methanol (B129727) is a primary industrial route for the synthesis of methyl acetoacetate, a compound closely related to this compound. researchgate.net This process involves the esterification of diketene with methanol, often employing a dual-catalyst system to optimize the reaction at different stages. patsnap.comgoogle.com

In a typical industrial method, methanol is first mixed with a basic catalyst, such as triethylenediamine, before the dropwise addition of diketene. patsnap.comgoogle.com This initial step is conducted at temperatures below 120°C and avoids the need to pre-heat methanol to its boiling point, thus saving energy. google.com After the initial esterification, the mixture is cooled, and a strong acid catalyst, typically concentrated sulfuric acid, is introduced. patsnap.comgoogle.com This second catalytic step helps to complete the reaction and facilitates the purification process by causing the initial basic catalyst to precipitate for easy filtration. google.com The crude product is then purified through continuous rectification to yield high-purity methyl acetoacetate. patsnap.comgoogle.com The yield and selectivity for methyl acetoacetate under optimized conditions in continuous-flow microreactors can exceed 97% with a residence time of only 120 seconds. researchgate.net

Different tertiary amines have also been explored as catalysts for the diketene-methanol reaction. google.com However, the choice of amine is critical, as some can form azeotropes with byproducts like acetic acid, complicating the purification process. google.com To enhance the process, carrying out the reaction under pressures of 0.5 to 6 atmospheres gage has been shown to be an improvement. google.com

| Catalyst System | Key Features | Reported Yield | Source(s) |

|---|---|---|---|

| Triethylenediamine followed by Sulfuric Acid | Two-stage catalytic process; energy-efficient; simplifies purification. | Content >99% after rectification. | patsnap.comgoogle.com |

| Triethylamine and 4-methylbenzenesulfonic acid | Used in continuous-flow microreactors for rapid conversion. | >97% | researchgate.net |

| Specific Tertiary Amines | Process improved by conducting reaction under pressure (0.5-6 atm). | Yields vary significantly with amine structure. | google.com |

| Amine-type Ionic Liquids | Reported to enhance product stability and simplify operations. | 98.3% - 98.7% | google.com |

Laboratory-Scale Synthetic Approaches and Optimization

Laboratory syntheses allow for the exploration of alternative reaction pathways and the fine-tuning of conditions to maximize purity and yield. For this compound, methods often start from derivatives of glycolic acid.

A direct synthesis route to this compound involves the esterification of acetoxyacetic acid with methanol. mdpi.comresearchgate.net Acetoxyacetic acid itself is an intermediate that can be formed from the reaction of glycolic acid with acetic acid. mdpi.comresearchgate.net This pathway is part of a broader strategy for producing ethylene (B1197577) glycol precursors from formaldehyde (B43269). mdpi.com Another documented laboratory method is the esterification of methyl glycolate (B3277807) with acetic acid, using sulfuric acid as a catalyst, which proceeds via the distillation of the reaction water. lookchem.com This approach has reported yields of around 90%. lookchem.com The synthesis of the precursor, methyl glycolate, can be achieved with nearly 100% yield from a methanolic glyoxal (B1671930) solution over a selective catalyst. ucj.org.ua

The formation of acetoxyacetic acid serves two main purposes:

Inhibition of Polymerization : It effectively "protects" the glycolic acid from undergoing undesirable polymerization under the reaction conditions. mdpi.com

The resulting acetoxyacetic acid can then be esterified with methanol to form the target compound, this compound. mdpi.comresearchgate.net This strategic use of a protecting group, which is also a reagent, demonstrates an elegant approach to overcoming common side reactions and improving product selectivity. mdpi.comnih.govlibretexts.org

Catalytic Strategies in this compound Synthesis

The choice of catalyst is fundamental to the synthesis of esters, including this compound. Homogeneous acid catalysts are frequently employed due to their high activity.

Homogeneous acid catalysts are widely used in esterification reactions because they can effectively protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. dergipark.org.tr

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a common and effective homogeneous catalyst for several relevant reactions. It is used in the industrial production of methyl acetoacetate from diketene and methanol to drive the reaction to completion. patsnap.comgoogle.com It is also employed in the laboratory-scale synthesis of this compound from methyl glycolate and acetic acid. lookchem.com The primary drawback of using homogeneous catalysts like H₂SO₄ is the difficulty in separating them from the product mixture, which can lead to corrosion and purification challenges. mdpi.comucj.org.ua

Other Strong Acids : In the synthesis of glycolic acid (a precursor to this compound) via formaldehyde carbonylation, strong acids such as trifluoromethanesulfonic acid have been shown to be effective catalysts. researchgate.net The esterification of acetic acid with methanol to form methyl acetate (B1210297), a model reaction for esterification, is known to be very slow without a catalyst but is significantly accelerated by homogeneous acids like sulfuric acid, hydrochloric acid, and hydrogen iodide. researchgate.net These catalysts are foundational to achieving practical conversion rates in ester synthesis. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl Acetoxyacetate

Comprehensive Analysis of Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions for methyl acetoxyacetate, enabling the modification of its ester groups. Transesterification, the process of exchanging the alcohol moiety of an ester with another alcohol, is particularly significant for producing various derivatives. nih.govresearchgate.net This reaction is reversible and often requires a catalyst to achieve desirable efficiency and selectivity. researchgate.net

The transesterification of β-keto esters like methyl acetoacetate (B1235776) is a valuable transformation in organic synthesis, with applications in industries such as agrochemicals and pharmaceuticals. nih.gov A variety of catalysts have been employed to facilitate this reaction, including Lewis acids, enzymes, and nanoparticle-based catalysts.

Catalytic Approaches:

Lewis Acids: Boron trifluoride diethyl etherate has been shown to be an effective Lewis acid catalyst for the transesterification of β-keto esters. nih.gov Studies have demonstrated that methyl acetoacetate readily reacts with a range of aliphatic, aromatic, and allyl alcohols, producing the corresponding esters in good to excellent yields. nih.gov

Enzymatic Catalysis: Immobilized lipases, such as Novozym 435, are highly effective biocatalysts for the transesterification of methyl acetoacetate. researchgate.net These enzymatic reactions can be enhanced by microwave irradiation, which can improve enzyme stability. researchgate.net The reaction mechanism in this system is reported to follow a ping-pong bi-bi model. researchgate.net

Nanocatalysts: Magnetically separable nanoparticles, like copper ferrite (B1171679) (CuFe2O4), have been utilized as efficient and recyclable catalysts for the transesterification of methyl acetoacetate under neutral conditions, leading to high yields of various β-keto esters. researchgate.net

The reactivity in transesterification can be influenced by the structure of the alcohol. For instance, in enzymatic reactions, conversion rates have been observed to decrease with an increase in the chain length of the primary alcohol. researchgate.net

Below is a table summarizing various transesterification reactions of methyl acetoacetate.

| Alcohol Reactant | Catalyst | Product | Yield/Conversion | Reference |

| Cyclohexanol | Borate/Zirconia | Cyclohexyl acetoacetate | Good | nih.gov |

| n-Butanol | Boron Trifluoride Etherate | Butyl acetoacetate | Good | nih.gov |

| Allyl Alcohol | Borate/Zirconia | Allyl acetoacetate | Good | nih.gov |

| Various Alcohols | Novozym 435 | Various Alkyl Acetoacetates | High | researchgate.net |

| Various Alcohols | CuFe2O4 Nanoparticles | Various β-Ketoesters | High | researchgate.net |

| Glycerol (B35011) | Candida antarctica lipase (B570770) | Monoacetoacetin (B1210406) | - | google.com |

This compound itself can be synthesized via the esterification of acetoxyacetic acid with methanol (B129727). mdpi.com This process is part of a larger strategy where acetoxyacetic acid is formed from the carbonylation of formaldehyde (B43269), and the resulting this compound can be further converted into valuable products like ethylene (B1197577) glycol through subsequent transesterification and hydrogenation. mdpi.com

Free-Radical Rearrangements and Their Role in Telomerization Reactions

This compound can act as a telogen in free-radical telomerization reactions. Telomerization is a process where a chain reaction involving a polymerizable compound (the taxogen, e.g., an alkene) and a fragment-transfer agent (the telogen) results in the formation of low molecular weight polymers (telomers).

A key study demonstrated the telomerization of ethylene with this compound. acs.org In this reaction, the free radicals are generated from the this compound molecule. The stability of free radicals generally increases with alkyl substitution (tertiary > secondary > primary > methyl) and through delocalization by resonance. masterorganicchemistry.com The reaction proceeds through the typical stages of a free-radical chain reaction: initiation, propagation, and termination. masterorganicchemistry.com

The initiation step involves the formation of a radical from the telogen. masterorganicchemistry.com In the propagation stage, this radical adds to the alkene, creating a new radical, which can then react with another telogen molecule to form the telomer product and regenerate a radical to continue the chain. masterorganicchemistry.com Free-radical rearrangements can occur during these processes, influencing the structure of the final products. acs.org

Intramolecular and Intermolecular Reactions Involving Carbonyl and Ester Functionalities

The dicarbonyl nature of this compound makes it a versatile substrate for various reactions that build complex molecular architectures. It possesses a reactive hydrogen atom on the carbon situated between the two carbonyl groups, making it a potent nucleophile in various condensation reactions. atamanchemicals.com

Intermolecular Reactions:

Knoevenagel Condensation: Methyl acetoacetate serves as a reactant in the Knoevenagel condensation, which involves the nucleophilic addition of its reactive methylene (B1212753) group to a carbonyl compound. atamanchemicals.com

Biginelli Reaction: This multicomponent reaction utilizes methyl acetoacetate to synthesize dihydropyrimidinones, which are important heterocyclic compounds. atamanchemicals.com

Hantzsch Dihydropyridine Synthesis: Methyl acetoacetate is a key starting material in the Hantzsch synthesis, reacting with an aldehyde and ammonia (B1221849) to form substituted 1,4-dihydropyridines. asianpubs.org

Formation of Heterocycles: It is widely used for the synthesis of various cyclic compounds, including pyrazole (B372694) and coumarin (B35378) derivatives. atamanchemicals.com For example, it can react with acetohydrazide to form a pyrazolone (B3327878) ring through the formation of an intermediate imine. researchgate.net

Intramolecular Reactions: When a molecule contains two reactive functional groups, it has the potential to undergo an intramolecular reaction to form a ring. libretexts.org These reactions are often favored over their intermolecular counterparts, especially for forming 5- and 6-membered rings, because the reacting groups are held in close proximity, which is entropically favorable. spcmc.ac.inmasterorganicchemistry.com While specific examples of intramolecular cyclization starting directly from the single molecule of this compound are less common without prior modification, its derivatives are often designed for such transformations. For instance, a dialdehyde, diketone, or keto-aldehyde can undergo an intramolecular aldol (B89426) reaction where the enolate donor and electrophilic acceptor are part of the same molecule. libretexts.org

Rational Design and Synthesis of this compound Derivatives for Specific Chemical Transformations

This compound is a valuable starting material for the synthesis of a wide range of derivatives with specific applications. atamanchemicals.com Its chemical functionalities allow for targeted modifications to create more complex molecules.

Synthesis of Bioactive Molecules:

Calcium Channel Blockers: Symmetrical and unsymmetrical 1,4-dihydropyridine (B1200194) derivatives have been synthesized using methyl acetoacetate as a key building block via the Hantzsch synthesis. asianpubs.org These compounds are designed and screened for their activity as calcium channel blockers, which have applications in treating hypertension. asianpubs.org

Therapeutic Ketone Bodies: Derivatives such as monoacetoacetin can be synthesized from methyl acetoacetate and glycerol using enzymatic transesterification. google.com These compounds are developed for therapeutic uses where elevating serum ketone bodies is beneficial. google.com

Synthesis of Chemical Intermediates:

Stereodefined Alkenes: this compound is used in the stereocontrolled preparation of (Z)- and (E)-α,β-unsaturated esters. orgsyn.org These compounds are important synthetic building blocks for creating stereodefined olefins and as substrates in asymmetric hydrogenation. For example, (Z)-enol tosylates can be prepared from methyl acetoacetate and subsequently used in Suzuki-Miyaura cross-coupling reactions to produce methyl (Z)-3-aryl-2-butenoates with high stereoretention. orgsyn.org

Precursors to Industrial Chemicals: this compound is synthesized as an intermediate in a process designed to produce ethylene glycol from formaldehyde. mdpi.com The strategy involves the carbonylation of formaldehyde, followed by esterification to this compound, which is then converted to the final product. mdpi.com

The following table lists some derivatives synthesized from methyl acetoacetate and their intended applications.

| Derivative Class | Synthetic Method | Application/Significance | Reference |

| 1,4-Dihydropyridines | Hantzsch Synthesis | Calcium Channel Blockers | asianpubs.org |

| Pyrimidine Derivatives | Biginelli Reaction | Heterocyclic Scaffolds | atamanchemicals.com |

| Coumarin Derivatives | - | Heterocyclic Scaffolds | atamanchemicals.com |

| Monoacetoacetin | Enzymatic Transesterification | Therapeutic Agents | google.com |

| (Z)-3-Aryl-2-butenoates | Enol Tosylate Formation & Cross-Coupling | Stereodefined Synthetic Building Blocks | orgsyn.org |

Biocatalysis and Enzymatic Transformations Involving Methyl Acetoxyacetate

Enantioselective Enzymatic Reduction of Methyl Acetoxyacetate

The enzymatic reduction of the keto group in this compound is a key reaction for producing optically active secondary alcohols, which are important chiral building blocks in the pharmaceutical and agrochemical industries. scribd.com This transformation is often accomplished with high enantioselectivity using whole-cell biocatalysts or isolated enzymes, primarily alcohol dehydrogenases.

The asymmetric reduction of methyl acetoacetate (B1235776) theoretically yields the chiral secondary alcohol, methyl-(S)-(+)-3-hydroxybutanoate, when catalyzed by alcohol dehydrogenases found in organisms like baker's yeast (Saccharomyces cerevisiae). scribd.com Experiments utilizing baker's yeast for the reduction of methyl acetoacetate have demonstrated the production of the corresponding chiral alcohol. In one such experiment, the reduction of methyl acetoacetate yielded 0.0943 g of the product, representing a 0.9655% yield. scribd.com

The enantioselectivity of these reductions is a critical factor. For instance, the reduction of various β-keto esters using different biocatalysts can lead to high enantiomeric excess (ee) of the resulting chiral β-hydroxy esters. While whole-cell systems like baker's yeast are commonly used, isolated enzymes are also employed to achieve high stereoselectivity. uwo.cadntb.gov.ua The use of specific alcohol dehydrogenases can favor the formation of either the (R) or (S) enantiomer of the resulting alcohol, depending on the enzyme's inherent stereopreference. nih.gov

Table 1: Examples of Stereoselective Enzymatic Reduction of β-Keto Esters

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Leifsonia sp. strain S749 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% | asm.org |

| Lactobacillus kefir ADH variant | Pentoxifylline (prochiral ketone) | (R)-Pentoxifylline alcohol | 99% | nih.gov |

| Baker's Yeast | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 98% | usm.my |

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. redalyc.org Several ADHs have been characterized for their utility in the stereoselective reduction of β-keto esters like this compound. These enzymes often exhibit broad substrate specificity but with distinct stereoselectivity.

An NADH-dependent alcohol dehydrogenase from Leifsonia sp. strain S749 (LSADH) has been shown to catalyze the reduction of various ketones and keto esters, including methyl 3-oxobutanoate and ethyl 3-oxobutanoate, with high activity. asm.org This enzyme, with an optimal temperature of around 50°C and optimal pH of 7.0, is a tetramer and belongs to the short-chain dehydrogenase/reductase (SDR) family. asm.org

Another example is a novel thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 (Tt27-HBDH). This enzyme displays high activity towards the reduction of ethyl 3-oxobutanoate and its halogenated derivatives, with a strict dependence on NADH as a cofactor. rsc.org It is fully enantioselective towards the production of ethyl (S)-3-hydroxybutyrate. rsc.org

From the archaeon Thermoplasma acidophilum, the NADH-dependent Ta1316 alcohol dehydrogenase has been characterized. redalyc.org It shows remarkable thermal activity at temperatures up to 90°C and prefers acidic pH. redalyc.org Notably, this ADH reduces the α-ketoester methyl pyruvate (B1213749) as its preferred substrate. redalyc.org

Table 2: Characteristics of Selected Alcohol Dehydrogenases for β-Keto Ester Reduction

| Enzyme Source | Optimal Temperature | Optimal pH (Reductive) | Cofactor | Key Substrates | Reference |

|---|---|---|---|---|---|

| Leifsonia sp. strain S749 | ~50°C | 7.0 | NADH | Methyl 3-oxobutanoate, Ethyl 3-oxobutanoate | asm.org |

| Thermus thermophilus HB27 | 65°C | 7.0 | NADH | Ethyl 3-hydroxybutyrate, Ethyl 4-chloro-3-oxobutanoate | rsc.org |

| Thermoplasma acidophilum | 90°C | Acidic | NADH | Methyl pyruvate | redalyc.org |

Broader Applications of Enzymatic Methodologies in Organic Synthesis Utilizing this compound as a Substrate or Analogue

Beyond enantioselective reduction, this compound and its analogues are employed in other enzymatic transformations for organic synthesis. These include transesterification and carbon-carbon bond-forming reactions.

Lipase-catalyzed transesterification is a widely used method for converting one ester into another under mild conditions. Methyl acetoacetate can serve as an acyl donor in these reactions. For instance, the transesterification of methyl acetoacetate with various alcohols can be efficiently catalyzed by lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), often without the need for a solvent. This method provides a general route to a variety of β-keto esters, including those derived from secondary alcohols, which can be produced with high enantioselectivity through kinetic resolution. google.com The use of methyl acetate (B1210297) as an acyl acceptor in lipase-catalyzed transesterification of oils for biodiesel production has also been extensively studied, demonstrating the versatility of this class of compounds in enzymatic reactions. researchgate.netnih.gov

Table 3: Lipase-Catalyzed Transesterification of Methyl Acetoacetate with Various Alcohols

| Lipase | Alcohol | Solvent | Yield | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Various aliphatic and phenolic alcohols | Solvent-free | >90% | google.com |

| Novozym 435 | n-butanol | Toluene | - | - |

| Lipozyme RM IM | n-butanol | Toluene | - | - |

| Lipozyme TL IM | n-butanol | Toluene | - | - |

Note: Specific yield data for the transesterification with n-butanol using Novozym 435, Lipozyme RM IM, and Lipozyme TL IM were not provided in the searched literature.

Furthermore, analogues of this compound, specifically 1,3-dicarbonyl compounds, are utilized as nucleophiles in enzyme-catalyzed carbon-carbon bond-forming reactions. The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool in organic synthesis. wikipedia.org While direct enzymatic Michael additions using this compound were not prominently detailed in the searched literature, the use of other 1,3-dicarbonyls as Michael donors is established. For example, the enantioselective Michael addition of 1,3-dicarbonyls to nitroolefins can be catalyzed by enzymes, offering a route to stereochemically complex products. nih.gov

Similarly, aldolases are enzymes that catalyze aldol (B89426) additions, forming a new carbon-carbon bond. nih.gov While specific examples with this compound as the nucleophile are not widespread, some aldolases are known to accept ketones as substrates, suggesting the potential for using analogues of this compound in such reactions. nih.gov

Advanced Applications of Methyl Acetoxyacetate in Chemical Synthesis and Materials Science

Methyl Acetoxyacetate as a Strategic Precursor in Multi-Step Organic Syntheses

The utility of this compound as a strategic precursor is evident in its application in complex, multi-step synthetic pathways. trine.edu Its reactive nature and functional groups make it an ideal starting point for constructing more intricate molecular architectures.

Pathways to Ethylene (B1197577) Glycol Precursors and Related Compounds

This compound plays a crucial role in the synthesis of precursors for ethylene glycol, a vital industrial chemical. mdpi.comresearchgate.net A key strategy involves the carbonylation of formaldehyde (B43269) in the presence of acetic acid. mdpi.comresearchgate.net This process leads to the formation of acetoxyacetic acid, which is then esterified to yield this compound. mdpi.com This resulting this compound can be converted to ethylene glycol through subsequent transesterification and hydrogenation reactions. mdpi.comresearchgate.net This pathway is part of a broader effort to produce ethylene glycol from non-petroleum-based sources, utilizing C1 compounds like methanol (B129727) and formaldehyde. escholarship.org

The synthesis of methyl glycolate (B3277807), another ethylene glycol precursor, can also be achieved through processes involving this compound. researchgate.net The carbonylation of formaldehyde is a central reaction in this context, and various catalysts, including homogeneous acids and solid acids like zeolites, have been explored to optimize this conversion. mdpi.comresearchgate.net

| Precursor Compound | Synthetic Pathway Involving this compound | Key Reactions |

| Ethylene Glycol | Carbonylation of formaldehyde to acetoxyacetic acid, followed by esterification to this compound, then transesterification and hydrogenation. mdpi.comresearchgate.net | Carbonylation, Esterification, Transesterification, Hydrogenation |

| Methyl Glycolate | Can be formed during the synthesis of ethylene glycol from formaldehyde, where this compound is a key intermediate. researchgate.net | Carbonylation, Esterification |

Role as an Intermediate for Glyoxylic Acid and Its Derivatives

This compound serves as an intermediate in the production of glyoxylic acid and its derivatives. google.com Glyoxylic acid is a valuable C2 carboxylic acid used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. atamanchemicals.comwikipedia.org It is a natural product and an intermediate in the glyoxylate (B1226380) cycle, a metabolic pathway found in many organisms. atamanchemicals.com The conversion of this compound to glyoxylic acid derivatives expands its utility in organic synthesis, providing access to a range of important chemical building blocks. rsc.org

Integration of this compound-Derived Moieties into Degradable Polymer Systems

The incorporation of functionalities derived from this compound into polymer chains is a key strategy for creating degradable materials with tailored properties for biomedical applications. ucl.ac.uk

Design and Synthesis of Acid-Labile Components for Biomedical Polymer Applications

The synthesis of acid-labile polymers is of great interest for biomedical applications, as these materials can be designed to degrade under specific physiological conditions. ucl.ac.uk this compound can be used to introduce acid-cleavable linkages into polymer backbones. rsc.orgrsc.org This is particularly relevant for drug delivery systems, where the polymer matrix is intended to break down and release a therapeutic agent in the acidic environment of a tumor or within a cell's endosome. rsc.org The degradation products of such polymers must be biocompatible to avoid adverse effects. ucl.ac.uk

Approaches to the Synthesis of Poly(ortho esters) and Related Degradable Architectures

Poly(ortho esters) are a significant class of degradable polymers known for their acid sensitivity. researchgate.netnih.govnih.gov this compound derivatives can be utilized in the synthesis of monomers for poly(ortho ester) production. For instance, a glycolic acid-derived bicyclic orthoester monomer can be synthesized using acetoxyacetyl chloride, a derivative of this compound. ucl.ac.uk This approach allows for the creation of stable orthoester monomers that can be polymerized under less stringent conditions than traditional methods. ucl.ac.uk The resulting poly(ortho esters) have applications in controlled drug release and as materials for medical devices. nih.gov

| Polymer Type | Role of this compound Derivative | Key Features of Resulting Polymer |

| Acid-Labile Polymers | Introduction of acid-cleavable linkages. rsc.orgrsc.org | Degradable in acidic environments, suitable for drug delivery. ucl.ac.uk |

| Poly(ortho esters) | Used in the synthesis of stable orthoester monomers. ucl.ac.uk | Controlled degradation, biocompatible erosion products. nih.gov |

Fundamental Role in the Synthesis of Specialized Chemical Compounds for Industrial and Research Purposes

This compound is a valuable intermediate in the synthesis of a variety of specialized chemicals. nih.gov It is used in the production of pharmaceuticals, such as the cardiovascular drug nifedipine, and in the manufacturing of herbicides and pesticides. nih.gov Its utility also extends to its role as a solvent for cellulose (B213188) ethers and as a component in solvent mixtures for cellulose esters. nih.gov

In research settings, this compound is employed as a building block for creating complex organic molecules. For example, it can be used in cross-coupling reactions to form stereodefined alkenes, which are important structural motifs in many biologically active compounds. orgsyn.org The versatility of this compound makes it a key reagent for chemists in both industrial and academic laboratories. google.com

Analytical Methodologies and Spectroscopic Characterization of Methyl Acetoxyacetate

Advanced Chromatographic Techniques for Identification and Quantitative Analysis

Chromatographic methods are fundamental for separating methyl acetoxyacetate from complex mixtures and determining its concentration. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for robust analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Component Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the compound is ionized, and the resulting fragments are detected by a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

Table 1: Key GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity |

| 43 | [CH₃CO]⁺ | Base Peak |

| 102 | [M-CH₂O]⁺ or other isomeric structures | High |

| 73 | [M-C₂H₃O₂]⁺ or other isomeric structures | Medium |

Note: The relative intensities can vary depending on the specific GC-MS instrumentation and analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in liquid samples, particularly those containing non-volatile or thermally sensitive components, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The separated compounds are then ionized and analyzed by two mass spectrometers in series, providing a high degree of selectivity and sensitivity.

Specific LC-MS/MS methods dedicated to the quantitative analysis of this compound are not extensively documented in scientific literature. However, general methods for the analysis of small polar esters are applicable. These methods often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid additive such as formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically operated in positive ion mode to generate protonated molecules ([M+H]⁺).

High Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for determining the purity and concentration of chemical compounds. While this compound does not possess a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths.

Detailed, validated HPLC methods specifically for this compound are not readily found in published literature. However, based on the analysis of similar acetate (B1210297) esters, a reversed-phase HPLC method would be appropriate. Such a method would likely employ a C18 column with a mobile phase of water and acetonitrile. Detection would be most effective at a low UV wavelength, typically around 200-210 nm.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: As of late 2025, detailed experimental ¹H NMR spectral data for this compound is not widely available in peer-reviewed literature or public spectral databases. However, based on its chemical structure (CH₃COOCH₂COOCH₃), the following proton signals would be expected:

A singlet for the methyl protons of the acetate group (CH₃COO-).

A singlet for the methylene (B1212753) protons (-OCH₂CO-).

A singlet for the methyl protons of the methyl ester group (-COOCH₃).

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. While a complete, peer-reviewed spectrum with assigned chemical shifts is not readily available, database entries indicate the existence of ¹³C NMR data for this compound. nih.gov Predicted spectral data suggests the presence of five distinct carbon signals corresponding to the carbonyl carbons of the ester and acetate groups, the methylene carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its two ester functional groups.

While a detailed, publicly available, and fully interpreted IR spectrum for this compound is scarce, data from spectral databases confirm its existence in the vapor phase. nih.gov The key absorptions would be the strong C=O stretching vibrations for the two ester carbonyl groups, which would likely appear in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester linkages would be expected in the 1000-1300 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2950-3000 | C-H | Alkane stretching |

| ~1735-1750 | C=O | Ester carbonyl stretching |

| ~1000-1300 | C-O | Ester stretching |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment and the physical state of the sample.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, which has a molecular formula of C₅H₈O₄, the theoretical monoisotopic or exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O) nih.gov.

The calculated exact mass for this compound is 132.04225873 Da nih.govnist.gov. HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). This allows for the experimental determination of the compound's mass, which can then be compared to the theoretical value to confirm its identity and elemental formula.

In a typical HR-MS analysis of this compound, the compound would first be ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then introduced into the mass analyzer, which measures their m/z values with high resolution. The high resolving power of these instruments allows for the separation of ions with very similar masses, which is crucial for distinguishing the target compound from potential isobaric interferences.

The accurate mass measurement obtained from HR-MS provides strong evidence for the presence of this compound in a sample and is a powerful tool for structure elucidation and confirmation, particularly in complex matrices or when identifying unknown compounds. One of the best methods for the identification and quantification of protein acetylation involves immunoaffinity enrichment combined with high-resolution mass spectrometry nih.govspringernature.com.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₈O₄ |

| Theoretical Exact Mass | 132.04225873 Da |

| Molecular Weight | 132.11 g/mol |

This table presents the calculated theoretical mass values for this compound.

Development and Validation of Analytical Methods for Research and Quality Control Applications

The development and validation of robust analytical methods are essential for the quantitative analysis of this compound in research and for ensuring its quality and purity in commercial applications. The choice of method, typically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), depends on the compound's volatility and thermal stability, as well as the sample matrix.

Gas Chromatography (GC) Method Development and Validation:

Given its likely volatility, GC is a suitable technique for the analysis of this compound. A GC method coupled with a Flame Ionization Detector (FID) is a common approach for quantifying organic compounds.

Method Development: A typical GC-FID method would involve optimizing parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and the choice of a suitable capillary column (e.g., a polar column for this ester). The goal is to achieve good separation of this compound from any impurities or other components in the sample, with a sharp and symmetrical peak shape mdpi.com.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH guidelines) to ensure it is suitable for its intended purpose mdpi.com. Key validation parameters include:

Linearity: A calibration curve is constructed by analyzing standard solutions of this compound at several concentration levels. The method's linearity is demonstrated if the peak area response is directly proportional to the concentration, typically indicated by a correlation coefficient (r²) greater than 0.99 ekb.eg.

Precision: This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). Multiple analyses of the same sample are performed on the same day and on different days to determine the relative standard deviation (RSD), which should be within acceptable limits jppres.com.

Accuracy: Accuracy is determined by spiking a sample with a known amount of this compound standard and calculating the percent recovery. Recoveries are typically expected to be within a range of 98-102% jppres.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy mdpi.com.

Specificity: The method's ability to exclusively measure the analyte in the presence of other components is demonstrated by the absence of interfering peaks at the retention time of this compound jppres.com.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation:

For less volatile samples or for instances where derivatization is not desired, a reversed-phase HPLC method with UV detection can be developed.

Method Development: This involves selecting an appropriate C18 or other suitable column and optimizing the mobile phase composition (e.g., a mixture of acetonitrile and water or methanol and water), flow rate, and UV detection wavelength to achieve optimal separation and sensitivity nih.govnih.gov.

Method Validation: Similar to the GC method, the HPLC method would be validated for linearity, precision, accuracy, LOD, LOQ, and specificity to ensure reliable and reproducible results for the quantification of this compound in various samples nih.govnih.gov.

Table 2: Hypothetical Validation Parameters for a QC Method for this compound

| Validation Parameter | GC-FID Method | HPLC-UV Method |

| Linearity (r²) | > 0.999 | > 0.999 |

| Precision (RSD %) | < 2% | < 2% |

| Accuracy (Recovery %) | 98.0 - 102.0% | 98.0 - 102.0% |

| LOD (µg/mL) | ~0.1 | ~0.5 |

| LOQ (µg/mL) | ~0.3 | ~1.5 |

This table outlines the typical acceptance criteria for the validation of a quantitative analytical method for quality control purposes.

The successful development and validation of such analytical methods are crucial for routine quality control, stability testing, and research applications involving this compound.

Theoretical and Mechanistic Investigations of Methyl Acetoxyacetate

Quantum Chemical Studies and Advanced Molecular Modeling of Methyl Acetoxyacetate

Quantum chemical studies and advanced molecular modeling are instrumental in elucidating the fundamental properties of molecules like this compound. These computational methods provide insights into electronic structure, molecular geometry, and other physicochemical properties that are often challenging to determine experimentally.

While detailed quantum chemical studies specifically on this compound are not extensively available in the current literature, its basic molecular properties have been computed and are available through databases such as PubChem. These computed properties offer a foundational understanding of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C5H8O4 |

| Molecular Weight | 132.11 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 132.042259 g/mol |

| Topological Polar Surface Area | 52.6 Ų |

Advanced molecular modeling of analogous compounds, such as β-keto esters, often employs methods like Density Functional Theory (DFT) to investigate conformational preferences and tautomeric equilibria. For instance, studies on methyl acetoacetate (B1235776), a structurally similar compound, have utilized DFT with various functionals (e.g., B3LYP) and basis sets to explore its keto-enol tautomerism. Such studies reveal the relative stabilities of different conformers and tautomers in the gas phase and in different solvents, providing a framework for understanding the potential behavior of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states.

Theoretical investigations into the catalytic reactions of β-keto esters provide valuable models for understanding the reactivity of this compound. For example, the hydrolysis of esters is a fundamental reaction that can be studied computationally. Theoretical models of acid- or base-catalyzed hydrolysis of simple esters often employ quantum chemical methods to map out the reaction pathway, identifying key intermediates and transition states. These studies typically calculate the activation energies associated with different mechanistic steps, such as nucleophilic attack, tetrahedral intermediate formation, and leaving group departure.

In the context of more complex catalytic processes, computational studies on the Claisen rearrangement of O-allyl β-ketoesters have utilized DFT to probe the interactions between the substrate and catalyst. These studies have revealed how catalysts can stabilize the transition state, thereby accelerating the reaction rate and influencing stereoselectivity. While not directly studying this compound, these findings highlight the methodologies that could be applied to understand its catalytic transformations.

The dynamics of free radical reactions involving esters can also be explored through computational methods. For instance, the reactions of presolvated electrons with methyl acetoacetate have been investigated using a combination of electron spin resonance (ESR) spectroscopy and DFT. These studies have successfully identified the radical anion of methyl acetoacetate and subsequent radical intermediates formed through H-atom abstraction. The use of DFT, specifically with functionals like B3LYP, has been shown to provide excellent agreement with experimental hyperfine couplings, validating the computational approach.

Furthermore, computational studies on the pyrolysis of esters like methyl pentanoate have employed ab initio calculations to determine the kinetics of unimolecular decomposition. These studies identify the dominant reaction channels and their temperature dependence, offering a detailed picture of the free-radical processes that occur at high temperatures. Such computational approaches could be applied to this compound to predict its thermal decomposition pathways and the resulting radical species.

Exploration of Structure-Reactivity and Structure-Property Relationships through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. These models are particularly useful in medicinal chemistry and materials science for designing new molecules with desired characteristics.

For β-keto esters, computational analyses have been employed to establish structure-reactivity and structure-property relationships. For example, a study on β-keto esters designed as antibacterial compounds utilized DFT to analyze their reactivity and ADME (absorption, distribution, metabolism, and excretion) properties. The theoretical reactivity was assessed by analyzing global electrophilicity and local electrophilic sites, providing insights into their potential interactions with biological nucleophiles.

The following table presents a conceptual QSPR for a series of generic β-keto esters, illustrating how various molecular descriptors can be correlated with a specific property, in this case, antibacterial activity.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Antibacterial Activity (MIC, μg/mL) |

|---|---|---|---|---|

| β-Keto Ester 1 | 150.17 | 1.2 | 43.4 | 64 |

| β-Keto Ester 2 (Aromatic substituent) | 226.26 | 2.5 | 43.4 | 32 |

| β-Keto Ester 3 (Electron-withdrawing group) | 271.25 | 2.8 | 89.2 | 16 |

| β-Keto Ester 4 (Alkyl chain extension) | 178.23 | 1.9 | 43.4 | 58 |

Such computational approaches allow for the screening of virtual libraries of compounds and the rational design of new molecules with enhanced properties, a strategy that could be effectively applied to derivatives of this compound.

Environmental Chemical Research on Methyl Acetoxyacetate

Studies on Biodegradation Pathways in Natural and Engineered Environmental Systems

Studies show a mean biodegradation rate of 94% for methyl acetoxyacetate over a 28-day period in water, leading to its classification as readily biodegradable jubilantingrevia.com. The primary mechanism of breakdown in the environment is expected to be hydrolysis, particularly in moist soil under basic conditions jubilantingrevia.com. This process involves the cleavage of the ester bond, which would likely result in the formation of acetic acid and methyl 3-hydroxybutanoate. These resulting compounds are common metabolites in many organisms and would likely be further utilized in central metabolic pathways.

While specific enzymatic pathways for this compound have not been detailed, the enzymatic hydrolysis of similar ester compounds is a well-understood process. Enzymes such as esterases and lipases are known to catalyze the hydrolysis of ester bonds google.com. For instance, methyl acetate (B1210297) hydrolase is an enzyme that hydrolyzes methyl acetate into methanol (B129727) and acetate wikipedia.org. It is plausible that similar enzymes are involved in the initial breakdown of this compound in various microorganisms.

In engineered systems like activated sludge from wastewater treatment plants, this compound has been shown to be susceptible to microbial degradation. Ecotoxicity studies on activated sludge microorganisms indicate a 24-hour EC0 (the concentration at which no effect is observed) of 500 mg/L, suggesting that at typical environmental concentrations, it is unlikely to inhibit the metabolic activity of these microbial communities responsible for biodegradation jubilantingrevia.com.

Detailed Research Findings

The following tables summarize the available data on the biodegradability and ecotoxicity of this compound, which provide indirect evidence of its susceptibility to biological degradation processes in environmental systems.

Table 1: Biodegradability of this compound

| Parameter | Result | Conditions | Reference |

|---|---|---|---|

| Biodegradation in Water | 94% degradation | 28 days | jubilantingrevia.com |

Table 2: Ecotoxicity of this compound

| Organism | Test | Result | Reference |

|---|---|---|---|

| Pimephales promelas (Fathead minnow) | 96 hr LC50 | >111.4 mg/L | jubilantingrevia.com |

| Daphnia magna (Water flea) | 48 hr EC50 | 236.9 mg/L | jubilantingrevia.com |

| Desmodesmus subspicatus (Green algae) | 72 hr EC50 | >100 mg/L | jubilantingrevia.com |

| Activated Sludge Microorganisms | 24 hr EC0 | 500 mg/L | jubilantingrevia.com |

Q & A

Q. What are the established synthetic routes for methyl acetoxyacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of acetoxyacetic acid with methanol under acidic catalysis. Key parameters include temperature control (60-80°C), stoichiometric ratios (1:1.2 acid-to-alcohol), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid) to minimize side reactions like hydrolysis . Purity is enhanced by fractional distillation under reduced pressure (boiling point ~101°C at 760 mmHg) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Q. How should this compound be safely stored and handled in laboratory settings?

Store in airtight containers at ≤25°C, away from oxidizers and bases. Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. In case of spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations predict nucleophilic attack sites on the ester carbonyl group, guiding catalyst design for asymmetric synthesis. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using COSMO-RS to improve regioselectivity .

Q. What strategies resolve contradictions in kinetic data for this compound hydrolysis under varying pH?

Conflicting rate constants (e.g., acidic vs. alkaline hydrolysis) arise from competing mechanisms: acid-catalyzed acyl-oxygen cleavage vs. base-promoted alkyl-oxygen cleavage. Use stopped-flow UV-Vis spectroscopy and O isotopic labeling to differentiate pathways .

Q. How does this compound’s stability in polymer matrices impact drug delivery applications?

Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months when encapsulated in PLGA microparticles. HPLC-UV monitors ester bond integrity, while DSC confirms no glass transition shifts (T ~55°C) .

Q. What analytical approaches validate this compound’s role as a metabolite in biological systems?

LC-HRMS coupled with stable isotope tracers (e.g., C-labeled this compound) identifies metabolic intermediates in liver microsome assays. Fragmentation patterns (m/z 131 → 89) correlate with β-ketoester cleavage .

Methodological Considerations

Q. Designing reproducible experiments with this compound: How to mitigate batch-to-batch variability?

Q. Interpreting conflicting cytotoxicity data in cell-based assays: Is this compound inherently toxic?

Discrepancies arise from solvent choice (DMSO vs. ethanol) and exposure time. Pre-test solubility in culture media (e.g., DMEM) and use MTT assays with EC normalization to avoid false positives .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.